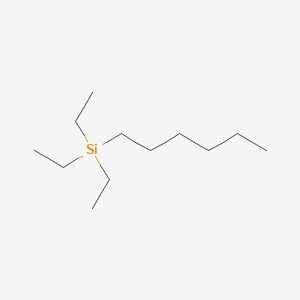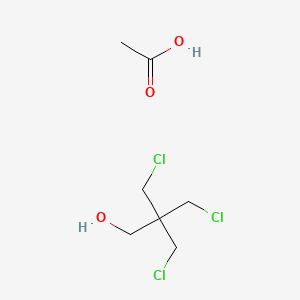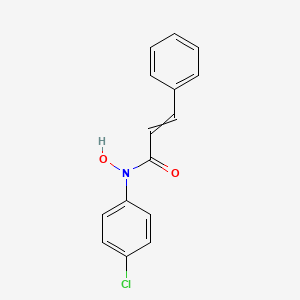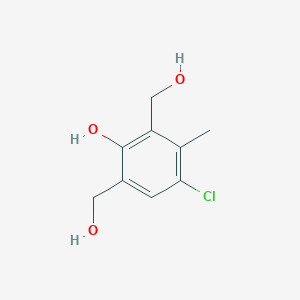
Sodium propynylide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium propynylide, also known as sodium 1-propyn-1-ide, is an organosodium compound with the molecular formula CH₃C≡CNa. It is a derivative of propyne and is characterized by the presence of a sodium atom bonded to a carbon-carbon triple bond. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium propynylide is typically synthesized through the deprotonation of propyne (CH₃C≡CH) using a strong base such as sodium amide (NaNH₂) in a solvent like liquid ammonia or ether. The reaction proceeds as follows: [ \text{CH₃C≡CH} + \text{NaNH₂} \rightarrow \text{CH₃C≡CNa} + \text{NH₃} ] This method leverages the acidity of the terminal alkyne hydrogen, which is sufficiently acidic to be deprotonated by sodium amide .
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. similar principles apply, with large-scale reactions being conducted in controlled environments to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium propynylide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in S_N2 reactions, displacing halide ions from primary alkyl halides to form more substituted alkynes. [ \text{CH₃C≡CNa} + \text{C₂H₅Br} \rightarrow \text{CH₃C≡CC₂H₅} + \text{NaBr} ]
Addition Reactions: this compound can participate in addition reactions with electrophiles, leading to the formation of various substituted products.
Common Reagents and Conditions: Typical reagents include alkyl halides for substitution reactions and various electrophiles for addition reactions. The reactions are often conducted in polar aprotic solvents to stabilize the ionic intermediates.
Major Products: The major products of these reactions are substituted alkynes, which can be further functionalized for use in complex organic syntheses .
Wissenschaftliche Forschungsanwendungen
Sodium propynylide has several applications in scientific research, particularly in the fields of organic synthesis and materials science:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: this compound is employed in the preparation of advanced materials, such as conductive polymers and nanomaterials, due to its ability to introduce alkyne functionalities.
Wirkmechanismus
The reactivity of sodium propynylide is primarily due to the presence of the negatively charged carbon atom, which acts as a strong nucleophile. This nucleophilic character allows it to participate in various substitution and addition reactions, forming new carbon-carbon bonds and enabling the construction of complex molecular architectures .
Vergleich Mit ähnlichen Verbindungen
Sodium acetylide (HC≡CNa): Similar in structure but with a hydrogen atom instead of a methyl group.
Lithium propynylide (CH₃C≡CLi): Similar in reactivity but with lithium instead of sodium.
Uniqueness: Sodium propynylide is unique due to its specific reactivity profile, which is influenced by the presence of the sodium ion. This makes it particularly useful in certain synthetic applications where other alkynylides might not be as effective .
Eigenschaften
CAS-Nummer |
10486-71-2 |
|---|---|
Molekularformel |
C3H3Na |
Molekulargewicht |
62.05 g/mol |
IUPAC-Name |
sodium;prop-1-yne |
InChI |
InChI=1S/C3H3.Na/c1-3-2;/h1H3;/q-1;+1 |
InChI-Schlüssel |
DRVUSWMNSHIXEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC#[C-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)


![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)

![Methyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carboxylate](/img/structure/B14712918.png)



![1,1'-(Oxydi-4,1-phenylene)bis[3-(2-chloroethyl)urea]](/img/structure/B14712926.png)
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)

